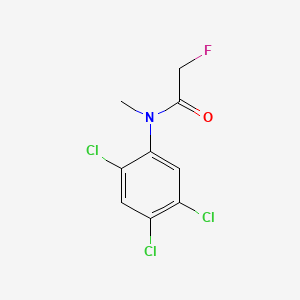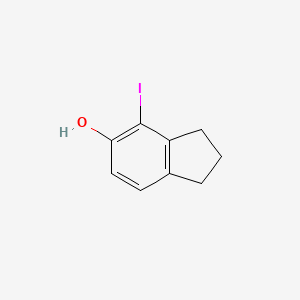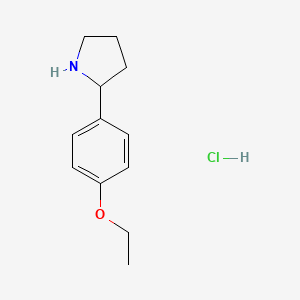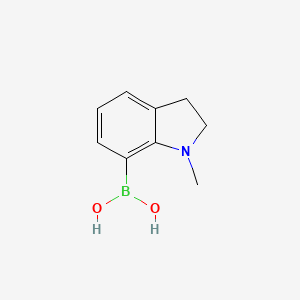
(1-Methylindolin-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylindolin-7-yl)boronic acid: is a boronic acid derivative that features an indole ring system substituted with a boronic acid group at the 7-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindolin-7-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 1-methylindole using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methylindolin-7-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: (1-Methylindolin-7-yl)boronic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura coupling reactions .
Biology: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .
Medicine: Research into boronic acid derivatives has shown promise in the development of therapeutic agents, including anticancer and antibacterial drugs .
Industry: In the industrial sector, boronic acids are used in the development of materials for sensors and electronic devices due to their unique chemical properties .
Mécanisme D'action
The mechanism of action of (1-Methylindolin-7-yl)boronic acid in biological systems involves the formation of reversible covalent bonds with target molecules. For example, as a protease inhibitor, the boronic acid group can interact with the active site serine residue of the enzyme, forming a tetrahedral boronate complex that inhibits enzyme activity . This interaction is crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Indole-3-boronic acid
- 1-Methylindole-3-boronic acid
Comparison: (1-Methylindolin-7-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has a more complex structure that can offer additional interactions in biological systems. Indole-3-boronic acid and 1-methylindole-3-boronic acid are similar but differ in the position of the boronic acid group, which can affect their chemical behavior and applications .
Propriétés
Formule moléculaire |
C9H12BNO2 |
|---|---|
Poids moléculaire |
177.01 g/mol |
Nom IUPAC |
(1-methyl-2,3-dihydroindol-7-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4,12-13H,5-6H2,1H3 |
Clé InChI |
WSPZDIABFRISQV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)CCN2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
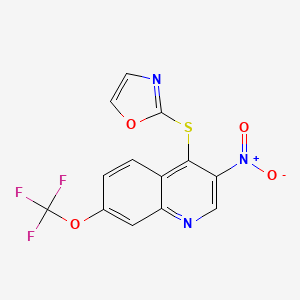
![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
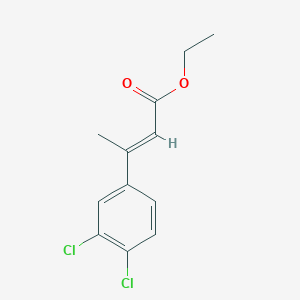
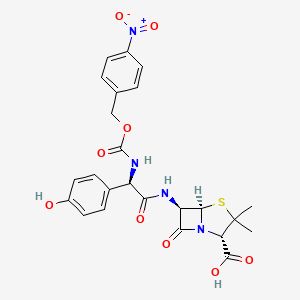

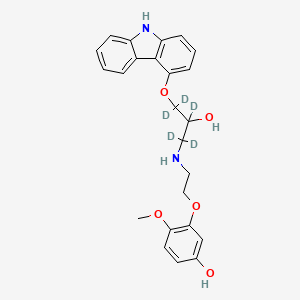
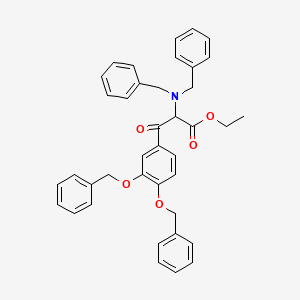
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
